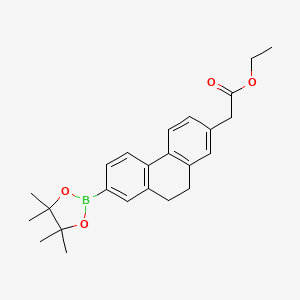
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a picolinate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate typically involves the following steps:
Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated picolinate.
Methylation: The methyl group is introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, benzyloxylation, and methylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated picolinate derivatives.
Substitution: Various substituted picolinate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 3-(benzyloxy)-4-bromo-6-methylpicolinate can be compared with other similar compounds, such as:
Methyl 3-(benzyloxy)-4-chloro-6-methylpicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-4-fluoro-6-methylpicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(benzyloxy)-4-iodo-6-methylpicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C15H14BrNO3 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
methyl 4-bromo-6-methyl-3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3/c1-10-8-12(16)14(13(17-10)15(18)19-2)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI Key |
LVGHDUWLRJIZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(=O)OC)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)






![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)




